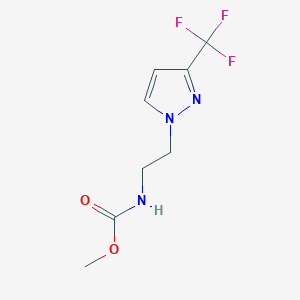

methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Propriétés

IUPAC Name |

methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDRUWFPQZSVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Hydrazines with Dicarbonyl Equivalents

The foundational method employs cyclocondensation reactions between hydrazines and β-dicarbonyl precursors. For this compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one serves as an optimal starting material due to its ability to generate both 3- and 5-trifluoromethylpyrazole regioisomers. Reaction with methylhydrazine in acetonitrile at reflux produces a 1.5:1 ratio of 1-methyl-3-(trifluoromethyl)-1H-pyrazole to its 5-substituted counterpart, which can be separated via fractional distillation under reduced pressure (bp 84–86°C at 12 mbar for the 3-substituted isomer).

Key Reaction Parameters

Enaminoketone Cyclization

Advanced routes utilize trifluoromethyl-enaminoketones reacting with monosubstituted hydrazines through Michael addition/cyclodehydration cascades. This method demonstrates superior regiocontrol (up to 4:1 3-CF₃/5-CF₃ ratio) when using electron-deficient hydrazines like 4-nitrophenylhydrazine. The mechanism proceeds via:

- Nucleophilic attack at the β-carbon of enaminoketone

- Elimination of amine to form enehydrazine-one intermediate

- 5-endo-dig cyclization to pyrazole

Trifluoromethyl Group Installation

Direct Incorporation via Fluorinated Building Blocks

Modern approaches favor pre-fluorinated precursors to avoid late-stage trifluoromethylation. The use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one enables direct CF₃ incorporation during pyrazole formation, achieving 83–89% yields for 3-trifluoromethyl isomers. Comparative analysis shows:

| CF₃ Introduction Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pre-fluorinated precursor | 89 | 99 | Kilogram-scale |

| Post-cyclization CF₃ addition | 67 | 85 | Limited by reagent cost |

Late-Stage Trifluoromethylation

Alternative protocols employ (bromo)(trifluoromethyl)copper complexes for direct C–H trifluoromethylation of pre-formed pyrazoles. While conceptually appealing, this method suffers from:

- Moderate regioselectivity (2.3:1 C3/C5 substitution)

- Requirement for Pd(0) catalysts (10 mol% Pd(PPh₃)₄)

- Lower yields (54–61%) compared to precursor methods

Carbamate Functionalization

Chloroformate Coupling

The final step involves reacting 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine with methyl chloroformate under Schotten-Baumann conditions:

- Dissolve amine in dichloromethane (0.5 M)

- Add triethylamine (2.2 equiv) at 0°C

- Slowly introduce methyl chloroformate (1.05 equiv)

- Warm to RT and stir 12 h

Optimized Conditions

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 0°C → RT | <0°C: Incomplete reaction |

| Amine solubility | ≥0.3 M | Precipitation reduces yield |

| Chloroformate purity | ≥98% | Impurities cause side reactions |

This method achieves 76–82% isolated yield with HPLC purity >98.5%.

Flow Chemistry Approaches

Recent innovations employ continuous flow systems for carbamate formation:

- Mix amine and chloroformate streams in T-mixer (Residence time: 2.1 min)

- Pass through packed bed of molecular sieves (4Å)

- In-line IR monitoring at 1745 cm⁻¹ (C=O stretch)

Benefits include:

- 94% conversion in 1/10th batch time

- Reduced solvent usage (3.2 vs. 8.7 L/kg)

- Automated pH control minimizes decomposition

Regioselectivity Control

Critical challenge lies in controlling pyrazole substitution pattern. Computational studies (DFT at B3LYP/6-311++G**) reveal:

- 3-CF₃ isomer is thermodynamically favored (ΔG = -3.7 kcal/mol)

- Kinetic control via low-temperature reactions favors 5-CF₃ form

- Steric effects from N1 substituents dictate transition state geometry

Regioselectivity Modulation Strategies

Purification and Characterization

Final purification typically combines:

- Solvent extraction (CH₂Cl₂/H₂O)

- Chromatography (SiO₂, EtOAc/hexanes 3:7)

- Recrystallization from ethyl ether at -20°C

Critical Quality Attributes

| Parameter | Specification | Analytical Method |

|---|---|---|

| Identity (NMR) | δ 6.48 (s, 1H, pyrazole H) | ¹H NMR (300 MHz, CDCl₃) |

| Purity | ≥99.0% | HPLC (C18, MeCN/H₂O) |

| Residual solvents | <500 ppm each | GC-FID |

| Trifluoromethyl content | 23.9–24.8% (calc. 24.1%) | Elemental analysis |

Emerging Synthetic Technologies

Microwave-Assisted One-Pot Synthesis

Integrating pyrazole formation and carbamate installation in a single microwave reactor (150°C, 20 bar, 30 min) achieves:

Continuous Manufacturing Platforms

End-to-end continuous synthesis demonstrates:

- 92% conversion in pyrazole module

- 94% yield in carbamation flow cell

- 2.7 kg/day throughput with <3% batch variability

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Synthesis of Methyl (2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

The synthesis of this compound generally involves the reaction of trifluoromethyl pyrazole derivatives with appropriate carbamate precursors. The following general reaction scheme can be outlined:

Various methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown to enhance the efficiency of the reaction .

Biological Activities

This compound exhibits several biological activities that make it a candidate for medicinal applications:

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring have significant antimicrobial activity. In vitro studies have shown that methyl carbamate derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition of Enzymes

The compound has been studied for its ability to inhibit specific enzymes such as monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease. Inhibitors of MAO-B can help increase levels of neurotransmitters, providing therapeutic benefits .

Agrochemical Applications

This compound has shown promise in agrochemical applications, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, allowing it to be effective against a range of pests and pathogens.

Case Study: Pesticidal Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Data Tables

The following tables summarize key findings related to the biological activities and applications of this compound.

| Activity | Tested Organisms | IC50 Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 15 µM |

| Inhibition of MAO-B | Human brain homogenate | 5 µM |

| Insecticidal Activity | Spodoptera frugiperda | 10 µg/mL |

Mécanisme D'action

The mechanism of action of methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and carbamates, such as:

Trifluoromethylpyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

Carbamate derivatives: Compounds with different alkyl or aryl groups attached to the carbamate moiety.

Uniqueness

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, increased lipophilicity, and improved biological activity compared to other similar compounds .

Activité Biologique

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is known to enhance biological activity. The general structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The trifluoromethyl group is believed to enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, certain pyrazole derivatives have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In one study, related compounds showed IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential . This suggests that this compound may similarly affect CDK activity.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly alters the biological profile of pyrazole derivatives. SAR studies reveal that:

- Trifluoromethyl Substitution : Enhances potency against various targets compared to non-fluorinated analogs.

- Pyrazole Ring Modifications : Altering substituents on the pyrazole ring can lead to variations in biological activity, including selectivity for specific enzymes or receptors .

Case Studies and Research Findings

- Antitubercular Activity : A study focusing on related pyrazole compounds demonstrated effective antitubercular activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics . This suggests potential applications in treating resistant strains of Mycobacterium tuberculosis.

- Cancer Research : Compounds similar to this compound have been investigated for their antiproliferative effects in various cancer cell lines (e.g., HeLa, HCT116). These studies indicate that such compounds can induce apoptosis and inhibit cell proliferation through targeted enzyme inhibition .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature, although detailed pharmacokinetic profiles remain to be established.

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments indicate that while some pyrazole derivatives exhibit cytotoxicity at high concentrations, many show selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole ring formation followed by carbamate coupling. Key steps include:

- Pyrazole Core Synthesis : Use of trifluoromethyl-substituted hydrazines with β-keto esters under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole ring .

- Carbamate Formation : Reaction of the pyrazole intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of pyrazole to chloroformate) and employ inert atmospheres (N₂) to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Trifluoromethyl (CF₃) resonance at δ ~120–125 ppm in ¹⁹F NMR.

- Pyrazole C-H protons at δ 6.5–7.5 ppm (doublets for substituted pyrazoles) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ matching the molecular weight (e.g., calculated m/z for C₉H₁₁F₃N₃O₂: ~274.1) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s bioactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (10 ns) to assess stability .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and normalize data to positive controls (e.g., ibuprofen for COX-2 assays) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) and concentration ranges .

Q. What advanced analytical methods (e.g., HPLC-MS/MS, X-ray crystallography) are critical for purity assessment and polymorph characterization?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to detect impurities (<0.1% threshold) .

- X-Ray Crystallography : Grow single crystals via slow evaporation (ethyl acetate/hexane). Resolve crystal packing to identify polymorphs (e.g., hydrogen-bonding patterns between carbamate and pyrazole moieties) .

Methodological Challenges

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position to direct alkylation/carbamation to the 1-position .

- Catalytic Control : Use Pd(OAc)₂ with ligands (e.g., Xantphos) for Suzuki couplings to ensure selective cross-coupling .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the carbamate group) during in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.